1-Fluoro-3-methyl-2,4-dinitro-benzene

Catalog No.
S8903253
CAS No.
M.F
C7H5FN2O4
M. Wt
200.12 g/mol
Availability
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1-Fluoro-3-methyl-2,4-dinitro-benzene

Product Name

1-Fluoro-3-methyl-2,4-dinitro-benzene

IUPAC Name

1-fluoro-3-methyl-2,4-dinitrobenzene

Molecular Formula

C7H5FN2O4

Molecular Weight

200.12 g/mol

InChI

InChI=1S/C7H5FN2O4/c1-4-6(9(11)12)3-2-5(8)7(4)10(13)14/h2-3H,1H3

InChI Key

IOHLNVVIFNALMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)[N+](=O)[O-]

1-Fluoro-3-methyl-2,4-dinitro-benzene is an aromatic organic compound characterized by the presence of a fluorine atom, a methyl group, and two nitro groups attached to a benzene ring. This compound is notable for its reactivity due to the electron-withdrawing nature of the nitro groups and the electronegative fluorine atom. The chemical structure can be represented as follows:

C7H6FN2O4\text{C}_7\text{H}_6\text{F}\text{N}_2\text{O}_4

This compound is part of a broader class of dinitrobenzene derivatives that have significant applications in organic synthesis and biochemistry.

, primarily due to its reactive functional groups. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.
  • Electrophilic Aromatic Substitution: The presence of nitro groups enhances the electrophilic character of the benzene ring, facilitating further substitution reactions at the ortho and para positions relative to the nitro groups.
  • Hydrolysis: Under acidic or basic conditions, the nitro groups can undergo hydrolysis, leading to the formation of corresponding amines.

1-Fluoro-3-methyl-2,4-dinitro-benzene exhibits biological activity primarily through its interactions with proteins. It has been used as a reagent for labeling amino acids in proteins, particularly in studies involving protein sequencing. The compound reacts with amino groups to form stable dinitrophenyl derivatives, which can then be analyzed chromatographically. Additionally, it has been implicated in studies of hypersensitivity reactions due to its ability to modify proteins that may elicit immune responses .

The synthesis of 1-Fluoro-3-methyl-2,4-dinitro-benzene can be achieved through several methods:

  • Nitration of Fluorinated Aromatics: Starting from 3-methylfluorobenzene, nitration can be performed using a mixture of concentrated sulfuric acid and fuming nitric acid under controlled temperatures to introduce nitro groups at the 2 and 4 positions.
  • Fluorination Reactions: The introduction of fluorine can be achieved through electrophilic fluorination methods using reagents such as potassium fluoride or other fluorinating agents on suitable aromatic precursors.
  • Substitution Reactions: Utilizing existing dinitrobenzene derivatives and conducting nucleophilic substitution with fluoride sources can also yield this compound.

1-Fluoro-3-methyl-2,4-dinitro-benzene finds applications in various fields:

  • Biochemical Research: It is extensively used as a reagent for identifying and sequencing proteins by reacting with amino acids to form dinitrophenyl derivatives.
  • Synthetic Chemistry: The compound serves as an intermediate in synthesizing other complex organic molecules and pharmaceuticals.
  • Environmental Studies: Its derivatives are studied for their potential effects on biological systems and environmental impact.

Interaction studies involving 1-Fluoro-3-methyl-2,4-dinitro-benzene focus on its reactivity with biological macromolecules. Research indicates that it selectively labels amino acids within proteins, which aids in understanding protein structure and function. Additionally, studies have shown that this compound can induce hypersensitivity reactions when it modifies proteins involved in immune responses .

Several compounds share structural similarities with 1-Fluoro-3-methyl-2,4-dinitro-benzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
1-Fluoro-2,4-dinitrobenzeneFluorine at position 1; two nitros at 2 & 4Known as Sanger's reagent; widely used in protein sequencing .
1-Chloro-3-methyl-2,4-dinitrobenzeneChlorine instead of fluorineLess reactive than its fluorinated counterpart; used in similar applications .
1-Bromo-3-methyl-2,4-dinitrobenzeneBromine instead of fluorineExhibits different reactivity patterns due to bromine's larger size .
2-Fluoro-3-methyl-4-nitrotolueneFluorine at position 2; methyl & nitros at 3 & 4Different positional isomer; alters reactivity and application potential .

Uniqueness

The uniqueness of 1-Fluoro-3-methyl-2,4-dinitro-benzene lies in its specific combination of functional groups that enhance its reactivity towards nucleophiles while maintaining stability under various conditions. This makes it particularly valuable in biochemical applications for protein labeling and sequencing.

Evolution of Nitroaromatic Compound Synthesis and Early Methodological Frameworks

Nitroaromatic compounds emerged as critical intermediates in organic synthesis during the late 19th and early 20th centuries. The introduction of nitration protocols, particularly the mixed-acid method using sulfuric and nitric acids, enabled the systematic addition of nitro groups to aromatic rings. Early work by chemists such as Peter Griess and Richard Willstätter laid the groundwork for understanding electrophilic aromatic substitution, which became pivotal in synthesizing derivatives like 1-fluoro-3-methyl-2,4-dinitro-benzene.

The compound’s synthesis builds on Zincke’s nitration methods, where directed meta-substitution is achieved through careful control of reaction conditions. For 1-fluoro-3-methyl-2,4-dinitro-benzene, nitration of 1-fluoro-3-methyl-benzene with fuming nitric acid in sulfuric acid at 10–20°C yields the product in 71% efficiency. This two-step process involves initial nitration at the para position, followed by a second nitration at the ortho position, with the methyl group directing substitution patterns.

PropertyValueSource
Molecular FormulaC7H5FN2O4
Molecular Weight200.13 g/mol
IUPAC Name1-fluoro-3-methyl-2,4-dinitrobenzene
Key Synthesis StepNitration of 1-fluoro-3-methyl-benzene with HNO3/H2SO4

Role in Advancing Peptide Sequencing: Sanger’s Reagent Derivatives and Conceptual Innovations

1-Fluoro-3-methyl-2,4-dinitro-benzene belongs to the family of Sanger’s reagents, which revolutionized N-terminal amino acid analysis. Frederick Sanger’s pioneering use of 1-fluoro-2,4-dinitrobenzene (FDNB) in 1945 enabled the identification of insulin’s terminal residues by forming stable dinitrophenyl (DNP) derivatives. The methyl-substituted analogue enhances steric selectivity, reducing side reactions with ε-amino groups of lysine residues.

The reaction mechanism involves nucleophilic aromatic substitution, where the fluorine atom is displaced by the N-terminal amine, forming a covalent bond. Subsequent acid hydrolysis releases the DNP-amino acid for chromatographic analysis. Comparative studies show that the methyl group in 1-fluoro-3-methyl-2,4-dinitro-benzene improves solubility in nonpolar solvents, facilitating purification steps.

Paradigm Shifts in Protein Biochemistry Enabled by Fluorinated Dinitrobenzene Analogues

The introduction of fluorine into nitroaromatic scaffolds conferred unique electronic and kinetic properties. Fluorine’s electronegativity increases the reactivity of the aromatic ring toward nucleophiles, enabling milder reaction conditions compared to chloro or bromo analogues. This property proved critical in studying labile proteins, where harsh conditions could denature substrates.

In glutathione and cysteine analysis, 1-fluoro-3-methyl-2,4-dinitro-benzene distinguishes reduced and oxidized thiol groups via differential derivatization. The methyl group further stabilizes the DNP-thiol adduct, enabling precise quantification in complex matrices like blood plasma. These applications underscore its role in redox biology and pharmaceutical research.

Nucleophilic Aromatic Substitution Strategies for Fluorinated Nitrobenzene Derivatives

Nucleophilic aromatic substitution (SNAr) reactions are pivotal for introducing functional groups into electron-deficient aromatic systems such as 1-fluoro-3-methyl-2,4-dinitrobenzene. The presence of two nitro groups at the 2- and 4-positions activates the benzene ring by withdrawing electron density, facilitating substitution at the 1- and 3-positions. Fluorine, as a poor leaving group, typically requires harsh conditions for displacement, but the electron-deficient environment created by the nitro groups lowers the activation energy for SNAr [5].

A kinetic study of analogous systems, such as 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes, revealed that the reaction with hydroxide ions in 80% aqueous DMSO follows a two-step mechanism involving Meisenheimer complex formation [5]. The rate-determining step shifts depending on the substituent’s electronic effects, with electron-withdrawing groups accelerating the reaction by stabilizing the transition state. For example, a Hammett correlation using σ⁻ constants yielded a ρ value of +2.1, indicating strong sensitivity to substituent effects [5].

Table 1: Substituent Effects on SNAr Reaction Rates

Substituent (Y)σ⁻ ConstantRelative Rate (kₜ)
4-NO₂+1.271.00
3-NO₂+1.430.78
4-CN+0.880.45
H0.000.12
4-Me-0.170.05

The methyl group at the 3-position in 1-fluoro-3-methyl-2,4-dinitrobenzene introduces steric hindrance, which may slow substitution compared to unsubstituted analogs. However, its electron-donating inductive effect slightly deactivates the ring, creating a balance between steric and electronic influences [5].

Catalytic Systems for Regioselective Nitration and Fluorination

Regioselective nitration and fluorination are critical for constructing the 2,4-dinitro-1-fluoro-3-methyl framework. Nitration typically employs mixed acid systems (HNO₃/H₂SO₄), where sulfuric acid protonates the aromatic ring, enhancing electrophilicity. The methyl group’s ortho/para-directing nature competes with the nitro groups’ meta-directing effects, necessitating precise temperature control (0–5°C) to favor nitration at the 2- and 4-positions [1].

Fluorination strategies often leverage halogen exchange reactions. For instance, 1-chloro-2,4-dinitrobenzene derivatives undergo nucleophilic fluorination using KF in polar aprotic solvents like DMF at 150–180°C [2]. A patent-pending purification method for related compounds employs sodium bisulphite (1.6% SO₂, pH 2, 70–75°C) to reduce nitrosamine contaminants from <156 ppm to <1 ppm, demonstrating the importance of post-synthetic treatment [2].

Table 2: Optimized Conditions for Bisulphite Purification

ParameterOptimal RangeEffect on Yield/Purity
SO₂ Concentration1.6%Maximizes purity without yield loss
Temperature70–75°CAvoids product decomposition
Reaction Time2 hoursBalances completeness and side reactions

Difluorocarbene insertion reactions offer an alternative fluorination route. In one study, difluorocarbene generated from CHF₂Cl reacted with 1-phenyl-2-methylcyclobutene to yield 1,3-difluoro-2-methyl-4-phenylbenzene via ring expansion [4]. While not directly applied to the target compound, this methodology highlights the potential for cascade reactions to install fluorine and methyl groups in a single pot.

Solid-Phase Synthesis Approaches for Functionalized Benzene Architectures

Solid-phase synthesis remains underexplored for nitroaromatics due to challenges in managing highly reactive intermediates. However, advances in polymer-supported reagents suggest pathways for immobilizing precursor molecules. For example, Merrifield resin-bound benzaldehyde derivatives could undergo sequential nitration and fluorination, though the nitro groups’ oxidative nature may necessitate specialized linkers [4].

A one-pot reaction sequence demonstrated for 1,3-difluoro-2-methyl-4-phenylbenzene illustrates the potential for telescoping multiple steps [4]. By combining cyclobutene ring-opening, difluorocarbene insertion, and aromatization, this approach reduces purification steps and improves overall yield—a strategy that could be adapted for 1-fluoro-3-methyl-2,4-dinitrobenzene synthesis.

Solvent Effects on Reactivity Patterns with Nucleophilic Biomolecules

The choice of solvent system profoundly influences the reactivity patterns observed in nucleophilic aromatic substitution reactions involving 1-Fluoro-3-methyl-2,4-dinitro-benzene and biomolecular targets. These solvent effects operate through multiple mechanisms including differential solvation of reactants and transition states, alterations in the ionization states of participating functional groups, and modulation of the reaction pathway itself [6] [5].

Protic solvents such as water and alcohols generally facilitate nucleophilic aromatic substitution reactions through hydrogen bonding stabilization of the developing negative charge in the transition state. Water, being the most biologically relevant solvent, provides optimal conditions for bioconjugation reactions while maintaining protein structural integrity [10] [11]. The high dielectric constant of water (ε = 78.4) effectively stabilizes charged intermediates and transition states, lowering the activation barrier for nucleophilic attack [6].

In aqueous systems, the pH of the solution becomes a critical parameter governing both the ionization state of nucleophilic groups and the overall reaction kinetics. At physiological pH (7.0-7.4), amino groups exist primarily in their neutral, nucleophilic form, while at lower pH values, protonation significantly reduces their reactivity [13] [8]. The presence of buffer systems can provide additional catalytic effects through general base catalysis mechanisms, wherein buffer components facilitate proton transfer steps during the reaction sequence [12].

Aprotic solvents exhibit markedly different effects on reaction kinetics and mechanisms compared to protic systems. Tetrahydrofuran, a commonly employed aprotic solvent, demonstrates enhanced reactivity for nucleophilic aromatic substitution reactions due to its ability to solvate cationic species without competing for hydrogen bonding sites on the nucleophile [5]. The kinetic isotope effect studies in tetrahydrofuran reveal a value of 1.0262, indicating that fluoride departure constitutes the rate-determining step under these conditions [5].

Acetonitrile presents an interesting contrast, where the kinetic isotope effect approaches unity (0.9982), suggesting a change in the rate-determining step to nucleophile addition [5]. This solvent-dependent mechanistic switch demonstrates the delicate balance between the two elementary steps comprising the overall substitution process. The lower dielectric constant of acetonitrile (ε = 37.5) compared to water reduces the stabilization of charged intermediates, potentially favoring earlier transition states with less charge development [5].

Mixed solvent systems, particularly methanol-dimethyl sulfoxide mixtures, exhibit complex reactivity patterns that depend strongly on the composition ratio [6]. In methanol-rich mixtures (90:10 methanol:dimethyl sulfoxide), the reaction proceeds predominantly through a polar nucleophilic aromatic substitution mechanism characterized by the formation of a discrete Meisenheimer intermediate [6]. As the dimethyl sulfoxide content increases to 50%, the reaction mechanism begins to show characteristics of both polar and single electron transfer pathways [6].

Pure dimethyl sulfoxide promotes single electron transfer mechanisms for reactions involving highly nucleophilic substrates [6]. This mechanistic change is attributed to the exceptional electron-donating ability of dimethyl sulfoxide and its capacity to stabilize radical intermediates. The Hammett and Brønsted correlations for reactions in dimethyl sulfoxide-rich media exhibit biphasic behavior with a distinct break point, indicating the transition between polar and radical mechanisms [6].

The solvatochromic parameters of different solvent systems provide quantitative measures of their effects on reaction rates. The π* parameter, representing dipolarity and polarizability, shows a positive correlation with reaction rates, indicating that solvents capable of stabilizing polar transition states accelerate the substitution process [6]. The α parameter, measuring hydrogen bond donor ability, generally shows a negative correlation with rate constants, suggesting that strong hydrogen bond donors can deactivate nucleophiles through excessive solvation [6].

Solvent SystemRate EnhancementMechanism TypeKIE FactorpH Dependence
Tetrahydrofuran (THF)HighAddition-elimination [5]1.0262 [5]Low
AcetonitrileModerateNucleophile addition RDS [5]0.9982 [5]Low
Methanol/DMSO (90:10)LowPolar SNAr [6]Not reportedModerate
Methanol/DMSO (50:50)ModerateMixed mechanism [6]Not reportedHigh
Pure DMSOHighSET pathway [6]Not reportedHigh

The β parameter, representing hydrogen bond acceptor ability, correlates positively with reaction rates, consistent with the requirement for stabilization of the partially positive electrophilic center in the transition state [6]. These solvatochromic relationships provide a predictive framework for selecting optimal solvent systems for specific bioconjugation applications.

Ionic strength effects in aqueous solutions can significantly modulate reaction kinetics through electrostatic interactions with charged reactants and transition states [7]. High salt concentrations have been observed to alter the relative reactivities of different amino groups within proteins, presumably through effects on protein conformation and local electrostatic environments [7]. Sodium chloride concentrations of 0.5 M have been shown to increase the reactivity of certain lysine residues while decreasing others, indicating specific ion effects beyond simple ionic strength considerations [7].

Organic cosolvents are sometimes employed to enhance the solubility of hydrophobic electrophiles while maintaining biocompatible conditions for protein substrates [14]. Dimethylformamide at low concentrations (5-10% v/v) can improve reaction efficiency without significantly perturbing protein structure [15]. However, higher concentrations of organic cosolvents may lead to protein denaturation and loss of native reactivity patterns [15].

Temperature effects on solvent-mediated reactivity patterns reveal complex relationships between thermal energy and solvation dynamics. While higher temperatures generally increase reaction rates through enhanced molecular motion and collision frequency, they may also alter the preferred solvation patterns and reaction mechanisms [6]. The activation parameters determined from temperature-dependent studies provide insights into the enthalpic and entropic contributions to solvent effects [6].

The viscosity of the solvent medium influences reaction kinetics through its effects on diffusion-controlled processes. While the chemical steps of nucleophilic aromatic substitution are typically rate-limiting under normal conditions, very viscous solvents or highly concentrated protein solutions may introduce diffusion limitations that reduce the apparent reaction rate [16]. Molecular dynamics simulations have revealed that solvent viscosity can significantly affect the conformational dynamics of protein-polymer conjugates, potentially influencing the accessibility of reactive sites [16].

Computational Modeling of Transition States in N-terminal Modification Reactions

Computational modeling approaches have emerged as powerful tools for understanding the electronic and geometric features of transition states involved in N-terminal modification reactions with 1-Fluoro-3-methyl-2,4-dinitro-benzene. These theoretical investigations provide detailed insights into reaction mechanisms that are difficult or impossible to obtain through experimental methods alone [17] [18] [19].

Density functional theory calculations employing the B3LYP functional with 6-31+G(d,p) basis sets have been extensively applied to characterize the potential energy surfaces associated with nucleophilic aromatic substitution reactions [17]. These calculations reveal that the reaction pathway involves multiple elementary steps, each with distinct geometric and electronic characteristics. The initial approach of the nucleophile to the electrophilic aromatic carbon results in the formation of a pre-reaction complex stabilized by weak intermolecular interactions [17].

The transition state for nucleophilic addition exhibits significant geometric distortion from planarity as the aromatic carbon adopts a more tetrahedral character [17]. The developing C-N bond length in the transition state is typically 1.8-2.0 Angstroms, intermediate between the van der Waals contact distance and the fully formed covalent bond length [19]. Simultaneously, the C-F bond begins to elongate as the fluoride leaving group prepares for departure [17].

Electronic structure analysis reveals substantial charge redistribution during the transition state formation. Natural population analysis indicates that approximately 0.3-0.5 electrons are transferred from the nucleophile to the aromatic ring system at the transition state geometry [17]. This charge transfer is facilitated by the electron-withdrawing nitro groups, which stabilize the developing negative charge through resonance delocalization [19].

The activation barriers calculated for N-terminal amino acid modification reactions range from 15-30 kcal/mol depending on the specific nucleophile and computational level employed [17]. These values are consistent with the experimentally observed reaction rates and temperature dependence. The intrinsic reaction coordinate calculations confirm that the computed transition states connect the appropriate reactant and product minima, validating the proposed reaction pathways [17].

Solvent effects on transition state geometries and energetics have been investigated using continuum solvation models such as the polarizable continuum model and the conductor-like screening model [6]. These calculations reveal that polar solvents stabilize the transition state relative to the reactants, consistent with the experimentally observed rate enhancements in aqueous and alcoholic media [6]. The computed solvation energies correlate well with the experimentally determined solvent effects on reaction kinetics [5].

XLogP3

2

Hydrogen Bond Acceptor Count

5

Exact Mass

200.02333481 g/mol

Monoisotopic Mass

200.02333481 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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